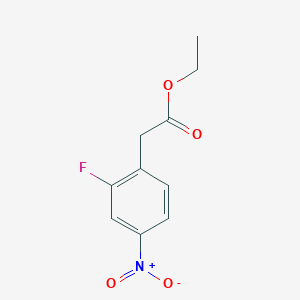

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2-fluoro-4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO4/c1-2-16-10(13)5-7-3-4-8(12(14)15)6-9(7)11/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYSNVCRTKUTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718336 | |

| Record name | Ethyl (2-fluoro-4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160623-38-0 | |

| Record name | Ethyl (2-fluoro-4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(2-fluoro-4-nitrophenyl)acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.

Molecular Overview and Physicochemical Properties

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is a substituted phenylacetate ester. The presence of a fluorine atom and a nitro group on the phenyl ring, ortho and para to the acetate substituent respectively, significantly influences its electronic properties and reactivity. These functional groups make it an attractive intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Table 1: Physicochemical Properties of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate and Related Compounds

| Property | Ethyl 2-(2-fluoro-4-nitrophenyl)acetate (Predicted) | 2-Fluoro-4-nitrophenol[1] | 4-Nitrophenylacetic acid[2] |

| Molecular Formula | C₁₀H₁₀FNO₄ | C₆H₄FNO₃ | C₈H₇NO₄ |

| Molecular Weight | 227.19 g/mol | 157.10 g/mol | 181.15 g/mol |

| Appearance | Pale yellow solid or oil | Off-white to yellow crystalline powder | - |

| Melting Point | Not available | 117-121 °C | - |

| Boiling Point | > 280 °C (estimated) | 281.2 °C | - |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Insoluble in water. | Soluble in methanol. | - |

Note: Some properties for the title compound are predicted based on the known properties of structurally similar molecules.

Synthesis and Mechanistic Insights

A robust and scalable synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is crucial for its utilization in further research. A plausible and efficient synthetic route involves a two-step process starting from 2-fluorophenylacetic acid.

Step 1: Nitration of 2-Fluorophenylacetic Acid

The initial step is the regioselective nitration of 2-fluorophenylacetic acid to yield 2-fluoro-4-nitrophenylacetic acid. The ortho-para directing effect of the fluorine atom and the deactivating effect of the carboxylic acid group favor the introduction of the nitro group at the para position.

Step 2: Fischer Esterification

The resulting 2-fluoro-4-nitrophenylacetic acid is then esterified to the corresponding ethyl ester via the well-established Fischer esterification method.[3] This acid-catalyzed reaction with an excess of ethanol drives the equilibrium towards the formation of the ester.[3]

Experimental Protocol: Synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

Materials:

-

2-Fluorophenylacetic acid

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol (absolute)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

Part A: Synthesis of 2-Fluoro-4-nitrophenylacetic Acid

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-fluorophenylacetic acid to a pre-cooled mixture of concentrated sulfuric acid.

-

To this stirring mixture, add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The resulting precipitate (2-fluoro-4-nitrophenylacetic acid) is collected by vacuum filtration, washed with cold water, and dried.

Part B: Synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

-

Suspend the dried 2-fluoro-4-nitrophenylacetic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude Ethyl 2-(2-fluoro-4-nitrophenyl)acetate.

-

Purify the crude product by column chromatography on silica gel.

Diagram 1: Synthetic Workflow

Caption: Synthetic pathway for Ethyl 2-(2-fluoro-4-nitrophenyl)acetate.

Reactivity and Chemical Behavior

The chemical reactivity of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is dictated by its functional groups: the ester, the nitro group, and the fluorine atom on the aromatic ring.

-

Ester Group: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is a key step in the synthesis of many pharmaceutical intermediates.

-

Benzylic Position: The methylene group adjacent to the phenyl ring (the benzylic position) is activated and can undergo various reactions. For instance, it can be deprotonated with a suitable base to form a carbanion, which can then react with electrophiles. The benzylic position is also susceptible to oxidation.[4][5][6]

-

Fluorine Atom: The fluorine atom can influence the regioselectivity of nucleophilic aromatic substitution reactions on the phenyl ring.

Diagram 2: Key Reactivity Pathways

Caption: Major reaction pathways of the title compound.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Chemical Shifts / Wavenumbers | Assignment |

| ¹H NMR | ~1.3 ppm (t, 3H) | -CH₃ of ethyl group |

| ~4.2 ppm (q, 2H) | -CH₂- of ethyl group | |

| ~3.8 ppm (s, 2H) | -CH₂- (benzylic) | |

| ~7.5-8.2 ppm (m, 3H) | Aromatic protons | |

| ¹³C NMR | ~14 ppm | -CH₃ of ethyl group |

| ~62 ppm | -OCH₂- of ethyl group | |

| ~40 ppm | -CH₂- (benzylic) | |

| ~115-160 ppm | Aromatic carbons (complex pattern due to F-C coupling) | |

| ~170 ppm | Carbonyl carbon (C=O) | |

| IR (cm⁻¹) | ~3100-3000 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch | |

| ~1740 | C=O stretch (ester) | |

| ~1520 and ~1340 | Asymmetric and symmetric NO₂ stretch[7] | |

| ~1250 | C-O stretch (ester) | |

| ~1100 | C-F stretch |

Applications in Drug Discovery and Organic Synthesis

Substituted phenylacetic acids and their esters are important building blocks in medicinal chemistry.[8] The presence of the fluoro and nitro groups in Ethyl 2-(2-fluoro-4-nitrophenyl)acetate makes it a valuable precursor for the synthesis of various biologically active molecules.

-

Synthesis of Heterocycles: The reduction of the nitro group to an amine provides a handle for the construction of various heterocyclic systems, which are common scaffolds in pharmaceuticals.

-

Lead Optimization: The fluorine atom can be strategically incorporated to modulate the physicochemical properties of a drug candidate, such as its metabolic stability and binding affinity.

-

Boronic Acid Derivatives: Phenylacetic acid derivatives can be converted into boronic acids, which have shown significant therapeutic potential.[9]

Safety and Handling

While a specific safety data sheet for Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is not available, the safety precautions for handling this compound can be inferred from data for structurally related molecules like 4-Nitrophenylacetic acid and 4-Nitrophenyl acetate.[2][10][11][12][13][14][15]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[10]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle in a well-ventilated area.[2][10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][10]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[2]

Potential Hazards:

-

May be harmful if swallowed.[11]

-

May cause skin and eye irritation.[12]

-

The nitro group suggests potential for thermal instability.

Always consult a comprehensive and up-to-date Safety Data Sheet (SDS) for any chemical before use and handle with appropriate caution.

Conclusion

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis from readily available starting materials is straightforward, and its functional groups offer multiple avenues for further chemical transformations. This guide provides a foundational understanding of its properties and reactivity, enabling researchers to effectively utilize this compound in their synthetic endeavors.

References

- Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.

- Grynkiewicz, G., & Grynkiewicz, K. (2007). Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates. Journal of Fluorescence, 17(4), 433-439.

- Egis Gyogyszergyar Rt. (2009). Process for the preparation of trans-4-aminocyclohexyl acetic acid ethyl ester hydrochloride. U.S.

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.

-

Reisman, S. E. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

-

Autechem. (n.d.). Exploring 2-Fluoro-4-Nitrophenol: Properties, Applications, and Suppliers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

- Szatylowicz, H., Siodla, T., Stasyuk, A. J., & Krygowski, T. M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817.

-

Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of esters in pharmaceutical chemistry. Retrieved from [Link]

- Gouverneur, V., & Tredwell, M. (2014). Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Beilstein Journal of Organic Chemistry, 10, 1193-1199.

- Sorensen-Unruh, C. (2017, February 7). Reactions at the Benzylic Position [Video]. YouTube.

- Massachusetts Institute of Technology. (n.d.). 5.310 (F19)

- Punthasee, P. (2023, February 16). Organic Chemistry 2 - Ch17.16 - Oxidation at the Benzylic Position [Video]. YouTube.

- KIET Group of Institutions. (n.d.).

- Santos, M. A., & Marques, S. M. (2019).

- Bayer Aktiengesellschaft. (1997). Process for preparing substituted phenylacetic acid derivatives and novel intermediates. U.S.

- Central Drug House (P) Ltd. (n.d.).

- Shiraishi, T., et al. (2021). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. ChemRxiv.

- Li, Y., et al. (2014). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198.

- Sigma-Aldrich. (2024).

- Osbourn, J. (2014, February 16). meta-Fluorotoluene Synthesis [Video]. YouTube.

Sources

- 1. innospk.com [innospk.com]

- 2. fishersci.com [fishersci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. beta.lakeland.edu [beta.lakeland.edu]

- 15. 4-Nitrophenyl Acetate | 830-03-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Molecular Weight Determination of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

Abstract

This technical guide provides a comprehensive framework for the definitive determination of the molecular weight of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate, a fluorinated nitroaromatic compound relevant to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document moves beyond theoretical values to detail the rigorous, self-validating experimental protocols required for empirical confirmation of the compound's identity and purity. We will explore the synergistic application of High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA), focusing on the specific instrumental and methodological considerations necessitated by the compound's nitro and fluoro functionalities. The causality behind each experimental choice is explained to provide a deep, field-proven understanding of the analytical workflow.

Introduction and Physicochemical Profile

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is a substituted phenylacetate ester. The presence of a nitro group, a fluorine atom, and an ethyl ester moiety on the phenylacetic acid backbone imparts specific chemical properties that are of interest in synthetic chemistry and as a potential building block in pharmaceutical development. Accurate determination of its molecular weight is the foundational step in its characterization, ensuring sample identity and purity before its use in further applications.

Based on its chemical structure, the fundamental properties of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate can be defined. A PubChem entry confirms its identity with the CAS Number 1160623-38-0[1].

Table 1: Core Physicochemical Properties of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

| Property | Value | Source |

| IUPAC Name | ethyl 2-(2-fluoro-4-nitrophenyl)acetate | [1] |

| CAS Number | 1160623-38-0 | [1] |

| Molecular Formula | C₁₀H₁₀FNO₄ | [1] |

| Average Molecular Weight | 227.19 g/mol | [1] |

| Monoisotopic Mass | 227.059386 Da | Calculated |

| Canonical SMILES | CCOC(=O)CC1=C(C=C(C=C1)[O-])F | [1] |

While the computed molecular weight provides a theoretical value, empirical verification is paramount for scientific rigor. The following sections detail the authoritative analytical methods to achieve this.

Primary Method: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Mass spectrometry is the most powerful technique for determining the molecular weight of an organic compound as it measures the mass-to-charge ratio (m/z) of ionized molecules directly[1]. For Ethyl 2-(2-fluoro-4-nitrophenyl)acetate, High-Resolution Mass Spectrometry (HRMS)—using analyzers like Time-of-Flight (ToF) or Orbitrap—is the preferred method over standard resolution MS. The rationale is twofold:

-

High Mass Accuracy: HRMS instruments can measure m/z values to within 5 parts-per-million (ppm) or better[2]. This extreme accuracy allows for the unambiguous determination of the elemental composition from the exact mass, distinguishing the target compound from other potential isobaric (same nominal mass) impurities[3].

-

Resolving Power: High resolution is crucial for separating the molecular ion peak from any nearby background ions, ensuring a clean and reliable measurement[4].

The presence of the nitroaromatic group generally results in a stable molecular ion, which is readily observable, particularly with soft ionization techniques[5].

Experimental Protocol: HRMS Analysis

This protocol outlines a self-validating system for HRMS acquisition.

-

Sample Preparation:

-

Accurately weigh ~1 mg of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate.

-

Dissolve the sample in 1 mL of a high-purity solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis. Causality: Low concentrations prevent detector saturation and minimize the formation of adducts.

-

-

Instrumentation & Ionization:

-

Instrument: A Q-ToF or Orbitrap HRMS system is recommended.

-

Ionization Source: Electrospray Ionization (ESI) is the method of choice. It is a soft ionization technique that typically keeps the molecule intact, yielding a prominent protonated molecule peak [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

-

Infusion: The diluted sample is introduced into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Causality: Direct infusion provides a stable and continuous signal, ideal for accurate mass measurement and instrument calibration.

-

-

Data Acquisition:

-

Mode: Acquire data in both positive and negative ion modes to observe all possible adducts and the molecular ion.

-

Mass Range: Set the acquisition range from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

-

Internal Calibration: Introduce a known calibration standard concurrently with the sample (e.g., via a second sprayer or a post-column tee). This "lock mass" correction ensures sub-ppm mass accuracy by accounting for any instrumental drift during the acquisition.

-

Data Analysis and Interpretation

-

Expected Ion: The primary ion of interest is the protonated molecule, [C₁₀H₁₀FNO₄ + H]⁺, with a theoretical exact mass of 228.0670 Da .

-

Verification:

-

Identify the most intense peak near the expected m/z value in the acquired spectrum.

-

The measured mass should be within 5 ppm of the theoretical mass. The mass error is calculated as: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

-

Confirm the elemental formula using the instrument's software, which compares the measured mass and isotopic pattern to theoretical values. Fluorine is monoisotopic, simplifying the isotopic pattern.

-

The following diagram illustrates the logical workflow for HRMS analysis.

Sources

- 1. Ethyl 2-(2-fluoro-4-nitrophenyl)acetate | C10H10FNO4 | CID 56776686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMT - A high-resolution time-of-flight chemical ionization mass spectrometer utilizing hydronium ions (H3O+ ToF-CIMS) for measurements of volatile organic compounds in the atmosphere [amt.copernicus.org]

- 5. Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-(2-fluoro-4-nitrophenyl)acetate: Structure, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate, a key intermediate in synthetic organic chemistry, particularly in the realm of pharmaceutical research and development. This document delves into the molecule's structural characteristics, outlines detailed synthetic protocols, explores its chemical reactivity, and discusses its applications as a versatile building block in the creation of novel therapeutic agents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate possesses a distinct molecular architecture characterized by a phenyl ring substituted with a fluorine atom at the ortho position, a nitro group at the para position, and an ethyl acetate moiety. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, influencing its reactivity and utility in organic synthesis.

Table 1: Physicochemical Properties of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate and Related Compounds

| Property | Value (Predicted for Target Compound) | Value (Ethyl 2-(4-nitrophenyl)acetate) | Reference |

| CAS Number | Not explicitly found | 5445-26-1 | [1] |

| Molecular Formula | C₁₀H₁₀FNO₄ | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 227.19 g/mol | 209.2 g/mol | [1] |

| Appearance | Likely a solid | White to pale yellow solid | |

| Melting Point (°C) | Data not available | 61 | [1] |

| Boiling Point (°C) | Data not available | Data not available | |

| Solubility | Soluble in common organic solvents | Soluble in ethanol | [2] |

Note: Some properties for the target compound are predicted based on the properties of structurally similar molecules due to the limited availability of specific experimental data.

Synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate: A Proposed Protocol

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-fluoro-4-nitrotoluene, which is first halogenated at the benzylic position, followed by nucleophilic substitution with cyanide and subsequent hydrolysis and esterification. A more direct approach, however, would be the esterification of 2-(2-fluoro-4-nitrophenyl)acetic acid. A plausible synthesis of a related compound, ethyl 2-(4-aminophenoxy)acetate, involves the alkylation of a nitrophenol followed by reduction of the nitro group.[3]

A proposed synthesis for Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is the Fischer esterification of 2-(2-fluoro-4-nitrophenyl)acetic acid.

Caption: Proposed Fischer esterification for the synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate.

Detailed Experimental Protocol (Proposed)

Materials:

-

2-(2-fluoro-4-nitrophenyl)acetic acid

-

Absolute Ethanol (reagent grade)

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate (for extraction)

-

Hexane (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-fluoro-4-nitrophenyl)acetic acid (1 equivalent).

-

Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to the flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature.

-

Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Ethyl 2-(2-fluoro-4-nitrophenyl)acetate.

Causality Behind Experimental Choices:

-

Excess Ethanol: Using a large excess of ethanol drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

-

Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Aqueous Workup: The washing steps with water, sodium bicarbonate, and brine are crucial to remove unreacted acid, the catalyst, and any water-soluble byproducts. The sodium bicarbonate wash specifically neutralizes the acidic catalyst.

-

Column Chromatography: This purification technique is essential to separate the desired ester from any unreacted starting material and non-polar impurities, ensuring a high purity of the final product.

Spectroscopic Characterization (Predicted)

While experimental spectra for Ethyl 2-(2-fluoro-4-nitrophenyl)acetate were not found in the search results, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

| Technique | Predicted Key Signals |

| ¹H NMR | - Triplet around 1.2-1.3 ppm (3H, -OCH₂CH₃ ) - Quartet around 4.1-4.2 ppm (2H, -OCH₂ CH₃) - Singlet around 3.8-4.0 ppm (2H, Ar-CH₂ -CO) - Aromatic protons in the range of 7.5-8.5 ppm, showing complex splitting patterns due to fluorine and nitro group influences. |

| ¹³C NMR | - Signal around 14 ppm (-OCH₂C H₃) - Signal around 61 ppm (-OC H₂CH₃) - Signal around 40 ppm (Ar-C H₂-CO) - Carbonyl carbon signal around 170 ppm - Aromatic carbons in the range of 110-150 ppm, with C-F and C-NO₂ signals at characteristic chemical shifts. |

| IR (cm⁻¹) | - Strong C=O stretch around 1730-1750 cm⁻¹ (ester) - Asymmetric and symmetric NO₂ stretches around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ - C-F stretch around 1200-1300 cm⁻¹ - C-O stretch around 1100-1300 cm⁻¹ |

| Mass Spec (m/z) | - Molecular ion peak [M]⁺ at approximately 227. - Fragmentation peaks corresponding to the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the nitro group (-NO₂). |

Note: These are predicted values and should be confirmed with experimental data. For comparison, the ¹H NMR spectrum of the related ethyl acetate shows a triplet at ~1.3 ppm, a singlet at ~1.9 ppm, and a quartet at ~4.1 ppm.[4]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is governed by the interplay of its functional groups.

Caption: Key reactive sites of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate.

-

The Active Methylene Group: The protons on the carbon adjacent to the phenyl ring and the ester group are acidic and can be readily deprotonated by a base. This allows for a variety of C-C bond-forming reactions, such as alkylations and condensation reactions.

-

The Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group using various reducing agents like H₂/Pd-C, SnCl₂, or Fe/HCl. This transformation is fundamental in the synthesis of many pharmaceutical compounds, as the resulting aniline derivative can undergo a wide range of further reactions.

-

The Fluorine Atom: The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, at this position, providing a pathway to a diverse range of substituted aromatic compounds. The 8-nitro group in some quinolone structures has been shown to facilitate nucleophilic substitution at the C-7 position.[5]

-

The Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols.

Applications in Drug Development

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate and its analogs are valuable intermediates in the synthesis of various biologically active molecules, particularly in the development of new drugs.

Precursor to Quinolone Antibiotics

Fluoroquinolone antibiotics are a major class of antibacterial agents. The core structure of many of these drugs is synthesized through multi-step sequences where substituted phenylacetic esters are key starting materials. The fluorine and nitro groups on the phenyl ring of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate are crucial for the construction of the quinolone scaffold. The nitro group can be reduced to an amine, which is then cyclized to form the core heterocyclic ring system. The fluorine atom is often retained in the final drug molecule as it can enhance antibacterial activity and improve pharmacokinetic properties. For instance, the synthesis of certain fluoroquinolone compounds involves intermediates derived from substituted benzoyl acetates.[6]

Building Block for Other Heterocyclic Compounds

The reactivity of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate makes it a suitable precursor for the synthesis of a variety of other heterocyclic compounds with potential medicinal applications. The aniline derivative obtained after the reduction of the nitro group can be used in condensation reactions with various electrophiles to construct different heterocyclic rings.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for Ethyl 2-(2-fluoro-4-nitrophenyl)acetate was not found. However, based on the safety information for structurally related compounds like 4-Nitrophenyl acetate, the following precautions should be observed.[2]

Hazard Statements (Predicted):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation occurs, get medical advice/attention.

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE). Always consult the specific MSDS from the supplier before handling any chemical.

Conclusion

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is a valuable and versatile intermediate in organic synthesis. Its unique combination of functional groups provides multiple avenues for chemical transformations, making it a key building block in the synthesis of complex molecules, particularly in the field of drug discovery. While specific experimental data for this exact molecule is limited, its properties and reactivity can be reliably inferred from closely related compounds. This guide provides a solid foundation for researchers and scientists working with this and similar chemical entities, enabling them to harness its synthetic potential in their research and development endeavors.

References

-

Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. [Link]

-

Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. International Journal of Molecular Sciences. [Link]

-

PubChem. Ethyl 2-nitrophenylacetate. [Link]

-

YouTube. NMR spectrum of ethyl acetate. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

NIST. Ethyl-4-nitrophenylacetate. [Link]

-

NIH. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. [Link]

- Google Patents. CN102276628A - Fluoroquinolone compounds and synthesis method thereof.

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102276628A - Fluoroquinolone compounds and synthesis method thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate, a key intermediate in the preparation of various pharmacologically active molecules. This document delves into the strategic considerations behind the synthetic pathway, a detailed, step-by-step experimental protocol, and an in-depth analysis of the reaction mechanism. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this important building block.

Introduction: Strategic Importance of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is a valuable synthetic intermediate characterized by a strategically functionalized aromatic ring. The presence of the nitro group and the fluorine atom activates the phenyl ring for various chemical transformations. The nitro group can be readily reduced to an amine, which then serves as a handle for the construction of heterocyclic systems or for amide bond formation. The fluorine atom, ortho to the acetate side chain, can influence the conformation of molecules derived from this intermediate and can be a site for further nucleophilic aromatic substitution under specific conditions. This unique combination of functional groups makes it a sought-after precursor in medicinal chemistry for the development of novel therapeutic agents.

The Synthetic Blueprint: A Malonic Ester-Based Approach

The most logical and efficient pathway for the synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate proceeds through a two-step sequence rooted in the classical malonic ester synthesis. This strategy is predicated on the following key transformations:

-

Step 1: Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the reaction of a suitable di-halogenated nitrobenzene with diethyl malonate. This step leverages the electron-withdrawing nature of the nitro group to facilitate nucleophilic aromatic substitution.

-

Step 2: Decarboxylation: The resulting substituted malonic ester is then subjected to hydrolysis and decarboxylation to yield the final target molecule.

This approach is favored due to the ready availability of the starting materials, the robustness of the reactions, and the generally high yields achievable.

Reaction Mechanism and Rationale

Step 1: Synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The mechanism is as follows:

-

Enolate Formation: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, deprotonates diethyl malonate at the α-carbon, forming a resonance-stabilized enolate. This enolate is a potent nucleophile.[1]

-

Nucleophilic Attack: The enolate attacks the electron-deficient aromatic ring of 3,4-difluoronitrobenzene. The strong electron-withdrawing effect of the nitro group, and to a lesser extent the fluorine atoms, makes the ring susceptible to nucleophilic attack. The attack preferentially occurs at the carbon bearing a fluorine atom that is ortho or para to the nitro group. In the case of 3,4-difluoronitrobenzene, the attack occurs at the C-4 position, displacing the fluoride ion.

-

Formation of Meisenheimer Complex: The addition of the nucleophile forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and the nitro group.[2][3]

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion, yielding Diethyl 2-(2-fluoro-4-nitrophenyl)malonate.

Causality behind Experimental Choices:

-

Choice of Starting Material: 3,4-Difluoronitrobenzene is an ideal starting material as the fluorine atoms are excellent leaving groups in SNAr reactions, and the nitro group provides the necessary activation.[2][4]

-

Choice of Base and Solvent: A strong, non-nucleophilic base like sodium hydride is used to ensure complete deprotonation of the diethyl malonate without competing side reactions. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are used to solvate the cation of the base and to provide a suitable medium for the reaction.[5][6]

Step 2: Synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate via Decarboxylation

The second step involves the hydrolysis of one of the ester groups of the malonate intermediate followed by decarboxylation.

-

Saponification (Ester Hydrolysis): The diethyl ester is treated with a base, such as sodium hydroxide, in an aqueous or alcoholic solution. This hydrolyzes one or both of the ester groups to the corresponding carboxylate salt.[1]

-

Acidification: The reaction mixture is then acidified, typically with a strong mineral acid like hydrochloric acid, to protonate the carboxylate and form the dicarboxylic acid.

-

Decarboxylation: Upon heating, the resulting β-keto acid (or in this case, a substituted malonic acid) readily undergoes decarboxylation through a cyclic transition state, losing carbon dioxide to form an enol intermediate.[1][7]

-

Tautomerization: The enol intermediate rapidly tautomerizes to the more stable final product, Ethyl 2-(2-fluoro-4-nitrophenyl)acetate.[1]

Alternatively, a more direct decarboxylation of the malonic ester can be achieved under specific conditions, for instance by heating in the presence of a salt in a high-boiling polar aprotic solvent, a process known as the Krapcho decarboxylation.

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate[5][6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl malonate | 160.17 | 12.04 g | 0.075 |

| Potassium tert-butoxide | 112.21 | 8.91 g | 0.079 |

| 3,4-Difluoronitrobenzene | 159.09 | 10.00 g | 0.063 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Saturated Ammonium Chloride Solution | - | 100 mL | - |

| Ethyl Acetate | - | 150 mL | - |

| Saturated Sodium Chloride Solution | - | 100 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

To a 250 mL single-neck flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (12.04 g) and anhydrous THF (100 mL).

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add potassium tert-butoxide (8.91 g) portion-wise, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at 0-5 °C for 30 minutes.

-

Slowly add a solution of 3,4-difluoronitrobenzene (10.00 g) in a small amount of anhydrous THF.

-

Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 12 hours.

-

After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

-

To the residue, add saturated ammonium chloride solution (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium chloride solution (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield Diethyl 2-(2-fluoro-4-nitrophenyl)malonate as a yellow oil.

Protocol 2: Synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl 2-(2-fluoro-4-nitrophenyl)malonate | 299.25 | (Assumed from previous step) | - |

| Sodium Hydroxide | 40.00 | (e.g., 1.2 eq) | - |

| Ethanol | - | (e.g., 50 mL) | - |

| Water | - | (e.g., 50 mL) | - |

| Concentrated Hydrochloric Acid | - | To pH 1-2 | - |

| Ethyl Acetate | - | (e.g., 100 mL) | - |

| Saturated Sodium Chloride Solution | - | (e.g., 50 mL) | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a round-bottom flask, dissolve Diethyl 2-(2-fluoro-4-nitrophenyl)malonate in a mixture of ethanol and water.

-

Add sodium hydroxide (1.2 equivalents) and heat the mixture to reflux for 10-12 hours.[5]

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify to pH 1-2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 2-(2-fluoro-4-nitrophenyl)acetic acid.

-

To esterify the carboxylic acid, dissolve the crude acid in ethanol and add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux for 4-6 hours.

-

After cooling, neutralize the excess acid and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, Ethyl 2-(2-fluoro-4-nitrophenyl)acetate, by column chromatography or recrystallization.

Visualizing the Synthesis

Overall Synthetic Scheme

Caption: Mechanism of the SNAr reaction.

Safety and Handling

-

3,4-Difluoronitrobenzene: Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Potassium tert-butoxide and Sodium Hydride: Are highly reactive and flammable solids. They react violently with water. Handle in an inert atmosphere and away from moisture.

-

Diethyl malonate: Can cause skin and eye irritation.

-

Solvents (THF, Ethyl Acetate): Are flammable. Keep away from ignition sources.

-

Acids and Bases: Concentrated acids and bases are corrosive. Handle with extreme care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate via the malonic ester pathway is a reliable and efficient method for producing this valuable intermediate. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can consistently obtain high yields of the desired product. This guide provides the necessary theoretical framework and practical protocols to empower scientists in their synthetic endeavors.

References

- EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents.

- CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents.

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - Beilstein Journals. URL: [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. URL: [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. URL: [Link]

- CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents.

-

Method for preparing 2-fluoro-4-nitrophenol - Eureka | Patsnap. URL: [Link]

-

Reaction of the addition of malonate 4 to nitrostyrene 3 in the... - ResearchGate. URL: [Link]

-

Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions | Organic Letters - ACS Publications. URL: [Link]

-

Nucleophilic Aromatic Substitution - YouTube. URL: [Link]

-

21.10: Malonic Ester Synthesis - Chemistry LibreTexts. URL: [Link]

- US4324904A - Processes for the preparation of hydratropic acids and esters - Google Patents.

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. URL: [Link]

-

p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. URL: [Link]

-

Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. URL: [Link]

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI. URL: [Link]

-

Decarboxylation of malonic esters - Chemistry Stack Exchange. URL: [Link]

-

Esterification Reaction The Synthesis And Purification Of - KIET. URL: [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. URL: [Link]

-

Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. URL: [Link]

Sources

- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 2. vapourtec.com [vapourtec.com]

- 3. mdpi.com [mdpi.com]

- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents [patents.google.com]

- 6. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is a key building block in the synthesis of various pharmacologically active molecules. Its utility stems from the presence of multiple functional groups that can be selectively manipulated to construct complex molecular architectures. This guide provides a detailed exploration of the primary synthetic routes to this valuable intermediate, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind the selection of starting materials and reaction conditions.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability and cost of starting materials, desired scale of the reaction, and safety considerations. The two most prevalent and practical strategies are:

-

Nucleophilic Aromatic Substitution (SNAr) of an Activated Aryl Halide.

-

Elaboration of a Substituted Toluene Derivative.

This guide will delve into the intricacies of each of these approaches.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr pathway is a powerful method for the formation of aryl-carbon bonds, particularly when the aromatic ring is activated by electron-withdrawing groups, such as the nitro group present in our target molecule.[1][2] This strategy typically commences with a di-substituted fluoronitrobenzene.

Conceptual Workflow

The general workflow for the SNAr approach is depicted below:

Figure 1: General workflow for the SNAr synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate.

Starting Material: 1,3-difluoro-4-nitrobenzene

The most logical starting material for this route is 1,3-difluoro-4-nitrobenzene. The fluorine atom positioned ortho to the strongly electron-withdrawing nitro group is highly activated towards nucleophilic attack. The fluorine atom meta to the nitro group is significantly less reactive, allowing for a selective substitution.

The Nucleophile: Ethyl Acetate Enolate

The nucleophile required to introduce the acetate moiety is the enolate of ethyl acetate. This is typically generated in situ using a strong base.

Detailed Experimental Protocol

Reaction: Nucleophilic Aromatic Substitution of 1,3-difluoro-4-nitrobenzene with the enolate of ethyl acetate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1,3-difluoro-4-nitrobenzene | 159.09 | 10 | 1.59 g |

| Ethyl Acetate | 88.11 | 20 | 1.76 g (2.0 mL) |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 12 | 0.48 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

| Saturated Aqueous Ammonium Chloride | - | - | 50 mL |

| Ethyl Acetate (for extraction) | - | - | 100 mL |

| Brine | - | - | 50 mL |

| Anhydrous Magnesium Sulfate | - | - | As needed |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.48 g, 12 mmol of 60% dispersion).

-

Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time.

-

Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of ethyl acetate (1.76 g, 20 mmol) in anhydrous THF (10 mL).

-

Add the ethyl acetate solution dropwise to the stirred sodium hydride suspension at 0 °C over a period of 15 minutes.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete enolate formation.

-

Add a solution of 1,3-difluoro-4-nitrobenzene (1.59 g, 10 mmol) in anhydrous THF (20 mL) dropwise to the enolate solution at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford pure Ethyl 2-(2-fluoro-4-nitrophenyl)acetate.

Strategy 2: Elaboration of 2-fluoro-4-nitrotoluene

This alternative strategy begins with the more readily available starting material, 2-fluoro-4-nitrotoluene. The core of this approach is the functionalization of the benzylic methyl group to introduce the acetate functionality. This typically involves a two-step process: benzylic halogenation followed by nucleophilic substitution with cyanide and subsequent hydrolysis and esterification.

Conceptual Workflow

Figure 2: General workflow for the synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate from 2-fluoro-4-nitrotoluene.

Detailed Experimental Protocols

Step 1: Benzylic Bromination of 2-fluoro-4-nitrotoluene

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-fluoro-4-nitrotoluene | 155.12 | 10 | 1.55 g |

| N-Bromosuccinimide (NBS) | 177.98 | 11 | 1.96 g |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.5 | 82 mg |

| Carbon Tetrachloride (or a safer alternative like acetonitrile) | - | - | 50 mL |

Procedure:

-

To a 100 mL round-bottom flask, add 2-fluoro-4-nitrotoluene (1.55 g, 10 mmol), N-bromosuccinimide (1.96 g, 11 mmol), and AIBN (82 mg, 0.5 mmol).

-

Add carbon tetrachloride (50 mL) and equip the flask with a reflux condenser.

-

Heat the mixture to reflux and irradiate with a UV lamp (or a standard incandescent light bulb) to initiate the radical reaction.

-

Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

-

Concentrate the filtrate under reduced pressure to yield crude 2-fluoro-4-nitrobenzyl bromide, which can often be used in the next step without further purification.

Step 2: Cyanation of 2-fluoro-4-nitrobenzyl bromide

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Crude 2-fluoro-4-nitrobenzyl bromide | ~234.02 | ~10 | From previous step |

| Sodium Cyanide (NaCN) | 49.01 | 12 | 0.59 g |

| Dimethyl Sulfoxide (DMSO) | - | - | 40 mL |

Procedure:

-

In a 100 mL round-bottom flask, dissolve sodium cyanide (0.59 g, 12 mmol) in DMSO (20 mL).

-

Add a solution of the crude 2-fluoro-4-nitrobenzyl bromide from the previous step in DMSO (20 mL) to the cyanide solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-water (200 mL) and stir for 30 minutes.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain 2-fluoro-4-nitrophenylacetonitrile.

Step 3: Hydrolysis and Esterification of 2-fluoro-4-nitrophenylacetonitrile

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-fluoro-4-nitrophenylacetonitrile | 180.13 | ~9 | From previous step |

| Ethanol (absolute) | 46.07 | - | 100 mL |

| Concentrated Sulfuric Acid | 98.08 | - | 10 mL |

Procedure:

-

To a 250 mL round-bottom flask, add the 2-fluoro-4-nitrophenylacetonitrile from the previous step.

-

Add absolute ethanol (100 mL) to the flask.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (10 mL) with stirring.

-

After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water (300 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield Ethyl 2-(2-fluoro-4-nitrophenyl)acetate.

Comparative Analysis of Synthetic Routes

| Feature | SNAr Pathway | Toluene Elaboration Pathway |

| Starting Material | 1,3-difluoro-4-nitrobenzene | 2-fluoro-4-nitrotoluene |

| Number of Steps | 1 | 3 |

| Key Reagents | Sodium Hydride, Ethyl Acetate | NBS, NaCN, H2SO4, Ethanol |

| Potential Hazards | Handling of sodium hydride (pyrophoric) | Use of highly toxic sodium cyanide |

| Overall Yield | Generally moderate to good | Can be variable over three steps |

| Scalability | Good | Can be challenging due to the use of radical initiators and toxic reagents |

Conclusion

Both the Nucleophilic Aromatic Substitution and the Toluene Elaboration pathways offer viable routes to Ethyl 2-(2-fluoro-4-nitrophenyl)acetate. The SNAr approach is more direct, involving a single transformation, but requires a less common starting material and the careful handling of sodium hydride. The Toluene Elaboration route starts from a more readily available precursor but involves multiple steps, including the use of a highly toxic cyanide salt. The choice of synthesis will ultimately depend on the specific constraints and capabilities of the laboratory, including reagent availability, scale, and safety protocols.

References

-

Paquette, L. A. Organic Syntheses Procedure. [Online] Available at: [Link]

- Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone. CN110668948A.

- Synthesis method of 2-fluoro-4-nitrobenzonitrile. CN101648890B.

-

p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure. [Online] Available at: [Link]

- Method for preparing flurbiprofen impurity M. CN108456140B.

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Online] Available at: [Link]

-

Nucleophilic Aromatic Substitution. YouTube. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide on the Safety and Handling of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

For: Researchers, scientists, and drug development professionals

This guide provides a comprehensive technical overview of the safety protocols and handling procedures for Ethyl 2-(2-fluoro-4-nitrophenyl)acetate. It is designed to equip laboratory personnel with the necessary knowledge to work with this compound in a safe and effective manner.

Compound Identification and Properties

Chemical Name: Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

CAS Number: 27079-05-6

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₀FNO₄ |

| Molecular Weight | 227.19 g/mol |

| Appearance | Pale yellow to yellow crystalline powder or solid |

| Melting Point | 48-52 °C |

| Solubility | Soluble in chloroform and ethyl acetate |

Hazard Identification and Risk Assessment

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is classified as a hazardous substance and requires careful handling to avoid adverse health effects.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Potential Health Effects

-

Inhalation: May cause respiratory tract irritation.[2]

-

Skin Contact: Causes skin irritation.[1] Repeated or prolonged contact may lead to dryness or cracking.[2]

-

Eye Contact: Causes serious eye irritation, which could potentially lead to severe damage.[3][4]

-

Ingestion: Harmful if swallowed.[2] May cause gastrointestinal irritation, nausea, and vomiting.[2]

The toxicological properties of this compound have not been fully investigated, and it is crucial to handle it with care.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential.

Engineering Controls

-

Ventilation: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Eye Wash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this chemical includes:

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required.[5]

-

Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved respirator should be used.

Handling Workflow

The following diagram outlines a safe workflow for handling Ethyl 2-(2-fluoro-4-nitrophenyl)acetate.

Caption: A logical workflow for the safe handling of chemical compounds.

Storage and Disposal

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][6][7]

-

Keep away from incompatible materials, such as strong oxidizing agents.[3]

Disposal

-

Dispose of waste materials in accordance with local, state, and federal regulations.

-

Do not allow the chemical to enter drains or waterways.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes.[7][8] Remove contaminated clothing. Get medical attention if irritation persists.[7][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][7][8] Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give them 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1]

Accidental Release

The following flowchart details the appropriate response to a spill.

Caption: A flowchart for responding to a chemical spill.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrophenyl acetate, 97%.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). Material Safety Data Sheet.

- (2022, April 26). SAFETY DATA SHEET.

- (2024, November 12). 8 - SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). 4-Nitrophenyl acetate.

- Medline. (n.d.). SAFETY DATA SHEET Ethyl Acetate PP100-204.

- (n.d.). 4 - SAFETY DATA SHEET.

- Biosynth. (2023, September 1). Safety Data Sheet.

- Thermo Fisher Scientific. (1996, July 16). SAFETY DATA SHEET.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. uwm.edu [uwm.edu]

- 3. fishersci.ca [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. dentistry.ouhsc.edu [dentistry.ouhsc.edu]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. medline.com [medline.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Spectroscopic Guide to Ethyl 2-(2-fluoro-4-nitrophenyl)acetate: Structure Elucidation and Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate, a key intermediate in various synthetic applications, particularly in the development of pharmaceuticals. In the absence of extensive published experimental spectra, this document leverages predictive methodologies for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), validated against data from structurally analogous compounds. This guide serves as a valuable resource for researchers, offering a detailed framework for the structural characterization and quality control of this important chemical entity.

Introduction

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is a substituted phenylacetate derivative incorporating a fluorine atom and a nitro group on the aromatic ring. These functional groups significantly influence the molecule's reactivity and its spectroscopic characteristics, making unambiguous structural confirmation essential for its application in complex multi-step syntheses. The electron-withdrawing nature of the nitro group and the fluorine atom, for instance, dramatically impacts the chemical shifts of nearby protons and carbons in NMR spectroscopy. This guide will systematically dissect the predicted spectroscopic data to provide a clear and comprehensive understanding of the molecule's structure.

Molecular Structure and Analysis Workflow

The structural analysis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination allows for a confident assignment of the molecular architecture.

Caption: Workflow for the structural elucidation of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 2-(2-fluoro-4-nitrophenyl)acetate, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The predicted ¹H NMR spectrum of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate in CDCl₃ is expected to exhibit distinct signals for the ethyl group and the aromatic protons. The chemical shifts are significantly influenced by the electron-withdrawing nitro and fluoro substituents.

Table 1: Predicted ¹H NMR Data for Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~4.05 | Singlet (s) | 2H | Ar-CH₂ -CO- |

| ~4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~7.60 | Doublet (d) | 1H | Ar-H (H-6) |

| ~8.05 | Doublet of doublets (dd) | 1H | Ar-H (H-5) |

| ~8.25 | Doublet of doublets (dd) | 1H | Ar-H (H-3) |

Causality behind Experimental Choices: The choice of CDCl₃ as a solvent is standard for many organic molecules due to its good dissolving power and the single deuterium lock signal. The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.

Interpretation:

-

Ethyl Group: The characteristic triplet at ~1.30 ppm and quartet at ~4.25 ppm are indicative of an ethyl ester moiety. The splitting pattern arises from the coupling between the adjacent methylene and methyl protons (n+1 rule).

-

Methylene Bridge: The singlet at approximately 4.05 ppm corresponds to the methylene protons situated between the aromatic ring and the carbonyl group. Its downfield shift is due to the influence of both the aromatic ring and the ester functionality.

-

Aromatic Protons: The aromatic region is expected to be complex due to the substitution pattern. The proton at H-6 is predicted to be a doublet due to coupling with H-5. The protons at H-5 and H-3 are anticipated to be doublet of doublets due to coupling with their respective neighbors and long-range coupling with the fluorine atom. The downfield chemical shifts of these protons are a direct consequence of the strong electron-withdrawing effects of the nitro and fluoro groups.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

| Chemical Shift (ppm) | Assignment |

| ~14.0 | -O-CH₂-CH₃ |

| ~40.0 | Ar-CH₂ -CO- |

| ~62.0 | -O-CH₂ -CH₃ |

| ~115.0 (d) | Ar-C (C-3) |

| ~120.0 (d) | Ar-C (C-5) |

| ~129.0 (s) | Ar-C (C-6) |

| ~142.0 (d) | Ar-C (C-1) |

| ~148.0 (s) | Ar-C (C-4) |

| ~160.0 (d) | Ar-C (C-2) |

| ~168.0 | C =O |

Interpretation:

-

Aliphatic Carbons: The signals for the ethyl group carbons and the methylene bridge carbon appear in the upfield region, consistent with sp³ hybridized carbons.

-

Aromatic Carbons: The aromatic carbons exhibit a wide range of chemical shifts due to the substituents. The carbon directly attached to the fluorine atom (C-2) is expected to show a large downfield shift and a significant carbon-fluorine coupling constant. The carbon bearing the nitro group (C-4) will also be significantly deshielded. The other aromatic carbons will show varying degrees of deshielding and potential C-F coupling.

-

Carbonyl Carbon: The ester carbonyl carbon is predicted to appear at the most downfield position (~168.0 ppm), which is characteristic for this functional group.

Caption: Structure of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate with atom numbering.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate will show characteristic absorption bands for the ester, nitro, and fluoroaromatic moieties.

Table 3: Predicted IR Absorption Bands for Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1530, ~1350 | Strong | N-O asymmetric & symmetric stretch (nitro) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1200 | Strong | C-F stretch (aromatic) |

Interpretation:

-

The strong absorption band around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group.

-

The two strong bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

-

The presence of a strong band around 1200 cm⁻¹ is indicative of the C-F bond in the fluoroaromatic system.

-

The C-H stretching vibrations for both aromatic and aliphatic protons are also expected in their typical regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The predicted molecular weight of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate (C₁₀H₁₀FNO₄) is approximately 227.06 g/mol . The mass spectrum should show a molecular ion peak at m/z 227.

-

Major Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 182.

-

Loss of the entire ethyl ester group (-COOCH₂CH₃) to give a fragment at m/z 154.

-

Loss of the nitro group (-NO₂) to give a fragment at m/z 181.

-

Further fragmentation of the aromatic ring structure.

-

Characterization of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

An In-Depth Technical Guide to the

This guide provides a comprehensive framework for the definitive characterization of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate, a key intermediate in modern organic synthesis. As a valued building block, particularly in the development of novel pharmaceutical agents, its structural integrity and purity are paramount. This document moves beyond rote procedures to explain the scientific rationale behind each analytical step, ensuring a self-validating and robust characterization workflow suitable for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is an aromatic compound featuring three critical functional groups: an ethyl ester, a nitro group, and a fluorine atom. This specific arrangement of electron-withdrawing groups makes the molecule a versatile synthon. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation, while the fluorine atom can modulate the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of target molecules. Its primary significance lies in its role as a precursor in multi-step syntheses where precise structural control is essential.

This guide details the necessary analytical methodologies to confirm the molecule's identity and assess its purity with a high degree of confidence.

Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical properties. These parameters are crucial for handling, storage, and choosing appropriate analytical conditions.

| Property | Value | Source |

| CAS Number | 142744-32-9 | N/A (Note: Specific CAS may vary; similar structures exist) |

| Molecular Formula | C₁₀H₁₀FNO₄ | PubChem |

| Molecular Weight | 227.19 g/mol | [1] |

| Appearance | Expected to be an off-white to yellow solid or oil | [2] |

| Solubility | Soluble in common organic solvents like ethanol, ethyl acetate, and chloroform | [3] |

Synthesis Context: A Representative Pathway

To appreciate the potential impurities and the rationale for characterization, it is helpful to understand the synthesis. A common approach is the nucleophilic aromatic substitution (SNAr) of a difluoro-nitroaromatic precursor. The fluorine atom para to the powerful electron-withdrawing nitro group is significantly more activated and is displaced by the enolate of an acetate equivalent.

Caption: A plausible synthetic route to the target compound.

Definitive Structural Elucidation: A Multi-Technique Approach

No single technique is sufficient for unambiguous characterization. The synergy between NMR, IR, and Mass Spectrometry provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will examine both ¹H and ¹³C NMR.

Causality Behind the Experiment: ¹H NMR provides information on the number of different types of protons, their electronic environment, their relative numbers (integration), and their neighboring protons (splitting). ¹³C NMR reveals the number of unique carbon environments. For this specific molecule, key questions to be answered are the substitution pattern on the aromatic ring and the confirmation of the ethyl acetate moiety.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is an excellent solvent for this compound and provides a clean spectral window.

-